4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxopyrrolidin-1-yl}phenyl acetate
Overview
Description
4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate is an organic compound with a complex structure that includes a pyrrolidinyl ring, a methoxyphenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxopyrrolidin-1-yl}phenyl acetate typically involves multi-step organic reactions. One common method includes the condensation of a primary amine with an aldehyde to form a Schiff base, followed by reduction with sodium borohydride . The resulting intermediate can then be acetylated using acetic anhydride under mild conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxopyrrolidin-1-yl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
- 4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate shares structural similarities with other pyrrolidinyl and methoxyphenyl derivatives.
- Compounds such as 4-methoxyphenyl acetate and 2,5-dioxo-1-pyrrolidinyl derivatives are structurally related.
Uniqueness:
- The combination of the pyrrolidinyl ring, methoxyphenyl group, and acetate ester in a single molecule provides unique chemical properties and potential biological activities.
- Its specific structure allows for targeted interactions with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[4-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-12(22)26-16-9-5-14(6-10-16)21-18(23)11-17(19(21)24)20-13-3-7-15(25-2)8-4-13/h3-10,17,20H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRBASKGHURCLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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